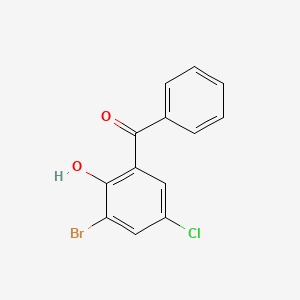
1-氧代-1,2-二氢异喹啉-4-羧酸
描述
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound features a 1-oxo-1,2-dihydroisoquinoline core with a carboxylic acid functional group at the 4-position. Isoquinoline derivatives are known for their diverse biological activities and are often explored for their antibacterial properties .
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives involves aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification and Dieckmann condensation . Another method includes the Pictet-Spengler reaction followed by catalytic dehalogenation to produce tetrahydroisoquinoline derivatives . Additionally, the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylates starts from 2-oxo-quinoline carboxylic acid, which undergoes esterification and alkylation reactions .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been characterized using various spectroscopic techniques. For example, the structures of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were investigated using 1H NMR and 13C NMR spectroscopy, and their molecular and crystal structures were examined by single-crystal X-ray crystallography . The spatial structure of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid was also studied, providing insights into their three-dimensional conformation .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. For instance, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids react with aminopyridines to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides . The reaction mechanisms of these compounds can be complex and may involve multiple steps, as proposed for the synthesis of pyridylamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their functional groups and molecular structure. The acidic properties of a group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids were analyzed, and their NMR spectra were recorded to discuss their features . The antitubercular properties of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid were also investigated, suggesting potential medicinal applications .
科学研究应用
抗癌活性
研究人员合成了2-氧代-1,2-二氢喹啉-3-羧酸衍生物,以探索其抗癌效果,特别是对乳腺癌MCF-7细胞系的影响。从这种化学骨架衍生出的化合物显示出显著的抗癌活性,突显了这些衍生物在乳腺癌治疗策略中的潜力 (Gaber et al., 2021)。
合成与表征
已进行了新的2-氧代-1,2-二氢喹啉-4-羧酸酯衍生物的合成和结构阐明,展示了在这种核心结构上可实现的多样化化学修饰。这些化合物已被表征为与蛋白质数据库抑制剂的潜在相互作用,表明它们在生物化学研究和药物开发中的相关性 (Hayani et al., 2021)。
化学反应与机制
对邻苯二甲酸及其与Vilsmeier试剂的类似物的研究揭示了导致形成1-氧代-1,2-二氢异喹啉-4-羧酸衍生物的化学反应和机制。这些发现有助于理解复杂化学转化及其在合成化学中的应用 (Deady & Rodemann, 2001)。
新颖合成方法
描述了一种改进的合成4-羟基-2-甲基-1-氧代-1,2-二氢异喹啉-3-羧酸衍生物的方法。该方法强调了这些化合物的合成可及性,这对它们在药物化学和药物设计中的应用可能至关重要 (Blanco et al., 2006)。
酶抑制和抗病毒活性
已对1-氧代-1,2-二氢异喹啉的衍生物进行了研究,以探讨它们作为酶抑制剂和抗病毒性能的潜力。例如,一些衍生物已被评估为HCV NS5B聚合酶的抑制剂,表现出中等的抑制效力,暗示了HCV NS5B聚合酶抑制剂的新型药效团 (Deore et al., 2012)。
自由基清除和酶抑制活性
合成了一系列3,4-二氢异喹啉-3-羧酸衍生物,并对它们的自由基清除活性以及对d-氨基酸氧化酶、乙酰胆碱酯酶和丁酰胆碱酯酶的抑制活性进行了测试。这些化合物的自由基清除能力和酶抑制活性突显了它们在氧化应激相关疾病的潜在治疗应用 (Solecka et al., 2014)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
1-oxo-2H-isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEDZEDITFIMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349120 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
CAS RN |
34014-51-2 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)
![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)








